molecular formula C20H26BrN5O B6474318 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine CAS No. 2640970-11-0

4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B6474318
CAS No.: 2640970-11-0
M. Wt: 432.4 g/mol
InChI Key: BAWMYWLIPNYJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a pyrimidine-derived compound featuring a morpholine ring at position 4 of the pyrimidine core, a methyl group at position 6, and a piperazine moiety at position 2. The piperazine is further substituted with a 4-bromobenzyl group, introducing steric bulk and electron-deficient characteristics due to the bromine atom. Pyrimidine-morpholine hybrids are frequently explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors (e.g., GDC-0941/Pictilisib, a thienopyrimidine analog in phase II trials for cancer ).

Properties

IUPAC Name

4-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN5O/c1-16-14-19(25-10-12-27-13-11-25)23-20(22-16)26-8-6-24(7-9-26)15-17-2-4-18(21)5-3-17/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWMYWLIPNYJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)Br)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by the formation of a piperazine derivative. The piperazine derivative is then reacted with a pyrimidine precursor under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets in the body. The piperazine ring and bromophenyl group are believed to play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS: 946313-59-3)

  • Key Differences : The piperazine substituent here is a 3-iodobenzoyl group instead of 4-bromobenzyl. The iodine atom’s larger atomic radius and weaker electronegativity compared to bromine may alter binding interactions in biological targets.
  • Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, analogous to methods for pyrimidine-piperazine derivatives .

4-(1-(2-(4-Methylpiperazin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 77)

  • Key Differences: A piperidine ring replaces the pyrimidine’s methyl group, and the piperazine is substituted with a pyridinyl group.

Halogen-Substituted Piperazine Derivatives

Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)

  • Key Similarities : Shares the 4-bromophenyl substituent.
  • Differences: The quinoline-carbonyl core vs. pyrimidine-morpholine system. Quinoline’s planar structure enhances π-π stacking, while pyrimidine’s smaller core may improve solubility .

Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3)

  • Comparison : Chlorine’s smaller size and higher electronegativity vs. bromine may reduce steric hindrance but increase electronic effects. In C2 and C3, bromine-substituted analogs showed marginally lower yields (75–78%) compared to chloro derivatives (82%) , suggesting halogen size impacts synthetic efficiency.

Thienopyrimidine-Based Kinase Inhibitors

GDC-0941 (Pictilisib)

  • Structure: Thieno[3,2-d]pyrimidine core with morpholine and 4-(methylsulfonyl)piperazine.
  • The sulfonyl group on piperazine enhances metabolic stability compared to halogenated benzyl groups .

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Compound 101)

  • Key Differences : Methanesulfonyl substituent on piperazine vs. bromobenzyl. Sulfonyl groups improve solubility and target affinity but may reduce cell permeability compared to lipophilic halogens .

Antimicrobial Pyrimidine-Morpholine Hybrids

4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines

  • Structure : Pyrimidine core with morpholine-phenyl and aryl groups.
  • Activity : Demonstrated broad-spectrum antimicrobial activity, suggesting the morpholine-pyrimidine scaffold’s versatility. The absence of a piperazine-bromobenzyl group in these compounds underscores the target molecule’s unique pharmacophore .

Comparative Data Table

Compound Core Structure Piperazine Substituent Key Properties/Activities Reference
Target Compound Pyrimidine 4-Bromobenzyl N/A (Theoretical)
4-{2-[4-(3-Iodobenzoyl)piperazinyl]-6-Me-pyrimidinyl}morpholine Pyrimidine 3-Iodobenzoyl Synthetic intermediate
GDC-0941 (Pictilisib) Thienopyrimidine 4-Methylsulfonyl Phase II anticancer agent
C2 (Quinoline derivative) Quinoline 4-Bromophenyl 75% yield, crystallized
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines Pyrimidine N/A (Morpholine-phenyl) Antimicrobial activity

Key Research Findings and Implications

  • Halogen Effects : Bromine’s electron-withdrawing nature and steric bulk in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but reduce metabolic stability compared to smaller halogens like chlorine .
  • Core Structure: Pyrimidine-morpholine systems (e.g., target compound) offer synthetic flexibility and tunable solubility, whereas thienopyrimidines (e.g., GDC-0941) exhibit higher kinase inhibition potency due to enhanced planar rigidity .
  • Therapeutic Potential: The antimicrobial activity of morpholine-pyrimidine hybrids and anticancer activity of thienopyrimidines suggest the target compound could be optimized for either application by modulating substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.